Differential Cytotoxicity Profile: Leukomisin Exhibits No Activity Against AML Cell Lines, in Contrast to Dehydroleucodine
In a direct head-to-head comparison using the same isolation source (Gynoxys verrucosa) and identical assay conditions, Leukomisin (leucodine, compound 2) demonstrated no cytotoxic activity against eight acute myeloid leukemia (AML) cell lines, whereas its structurally related analog dehydroleucodine (DhL, compound 1) exhibited potent activity with LD₅₀ values ranging from 5.0 to 18.9 μM across the tested cell lines [1]. Additionally, DhL displayed an average LD₅₀ of 9.4 μM against human AML patient samples and induced less toxicity to normal peripheral blood mononuclear cells than to AML cell lines, while Leukomisin remained completely inactive in all parallel assays [1].
| Evidence Dimension | Cytotoxic activity (LD₅₀) against human acute myeloid leukemia cell lines |
|---|---|
| Target Compound Data | Inactive against all eight AML cell lines tested |
| Comparator Or Baseline | Dehydroleucodine (DhL): LD₅₀ = 5.0–18.9 μM across eight AML cell lines; average LD₅₀ = 9.4 μM against patient-derived AML samples |
| Quantified Difference | Target compound: zero detectable cytotoxicity; Comparator: LD₅₀ 5.0–18.9 μM (absolute differential activity) |
| Conditions | Eight AML cell lines; human AML cell samples from five patients; normal peripheral blood mononuclear cells as toxicity control |
Why This Matters
This binary activity difference establishes Leukomisin as a critical negative control compound for studies investigating the role of the exocyclic α-methylene-γ-lactone moiety in sesquiterpene lactone-mediated cytotoxicity, enabling precise SAR dissection that would be confounded by using alternative guaianolides.
- [1] Ordóñez, P. E., Sharma, K. K., Bystrom, L. M., et al. (2016). Dehydroleucodine, a Sesquiterpene Lactone from Gynoxys verrucosa, Demonstrates Cytotoxic Activity against Human Leukemia Cells. Journal of Natural Products, 79(4), 691–696. View Source
